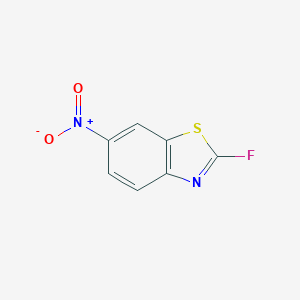

2-Fluoro-6-nitro-1,3-benzothiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

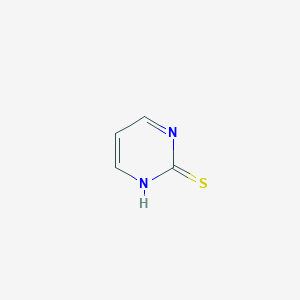

2-Fluoro-6-nitro-1,3-benzothiazole is an organic compound with the molecular formula C7H3FN2O2S . It is a derivative of benzothiazole, a heterocyclic compound that consists of a benzene ring fused to a thiazole ring .

Synthesis Analysis

The synthesis of 2-Fluoro-6-nitro-1,3-benzothiazole and its derivatives often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-nitro-1,3-benzothiazole consists of a benzene ring fused to a thiazole ring, with a fluorine atom and a nitro group attached at the 2nd and 6th positions respectively .Chemical Reactions Analysis

Benzothiazole derivatives, including 2-Fluoro-6-nitro-1,3-benzothiazole, have been found to display a wide range of biological activities by interacting with various biological targets . The 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view .Physical And Chemical Properties Analysis

The average mass of 2-Fluoro-6-nitro-1,3-benzothiazole is 198.174 Da and its monoisotopic mass is 197.989929 Da .科学的研究の応用

Synthesis and Antitumor Evaluation

Research has highlighted the synthesis of novel derivatives of 6-amino-2-phenylbenzothiazoles, which include substituents like fluoro on the phenyl ring, showing cytostatic activities against various malignant human cell lines. These compounds demonstrate promising antitumor potential, suggesting the significance of fluoro-substituted benzothiazoles in cancer research (Racané et al., 2006).

Imaging Agents for Alzheimer's Disease

Fluoro-substituted benzothiazoles, particularly those labeled with ^18F, have been evaluated as positron emission tomography (PET) imaging agents for detecting amyloid plaques in Alzheimer's disease. These compounds exhibit high binding affinities for amyloid beta plaques and show potential as diagnostic tools for early diagnosis and monitoring of Alzheimer's disease progression (Serdons et al., 2009).

作用機序

Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

将来の方向性

Benzothiazole and its derivatives, including 2-Fluoro-6-nitro-1,3-benzothiazole, continue to be a topic of interest in synthetic and medicinal chemistry due to their wide range of biological activities and high degree of structural diversity . Future research may focus on developing more potent biologically active benzothiazole-based drugs .

特性

IUPAC Name |

2-fluoro-6-nitro-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O2S/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWVINOOVIDLFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506266 |

Source

|

| Record name | 2-Fluoro-6-nitro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-nitro-1,3-benzothiazole | |

CAS RN |

1131-75-5 |

Source

|

| Record name | 2-Fluoro-6-nitro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chlorobicyclo[4.1.0]heptane](/img/structure/B73443.png)